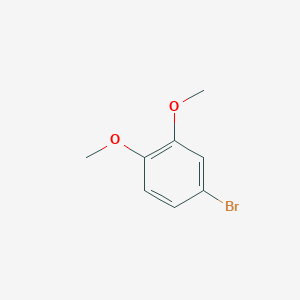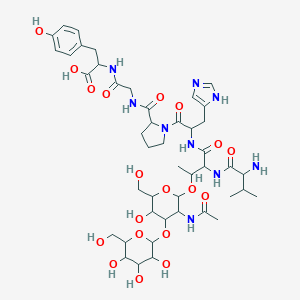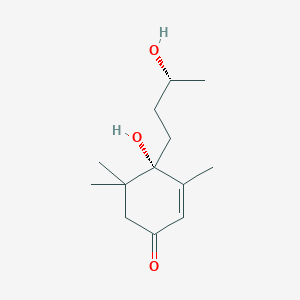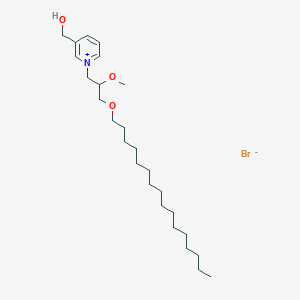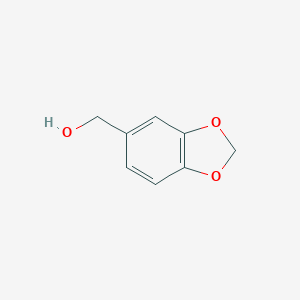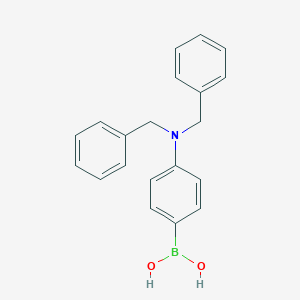
4-(N,N-Dibenzylamino)phenylboronic acid
Descripción general
Descripción
4-(N,N-Dibenzylamino)phenylboronic acid is a chemical compound with the CAS Number: 159191-44-3 . It has a molecular weight of 317.2 and its IUPAC name is 4-(dibenzylamino)phenylboronic acid .
Molecular Structure Analysis
The InChI code for 4-(N,N-Dibenzylamino)phenylboronic acid is 1S/C20H20BNO2/c23-21(24)19-11-13-20(14-12-19)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14,23-24H,15-16H2 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
Aryl boronic acids, like 4-(N,N-Dibenzylamino)phenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis to create carbon-carbon bonds between an aryl or vinyl boronic acid and an aryl or vinyl halide .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 546.3±60.0 °C at 760 mmHg . The compound has a molar refractivity of 95.9±0.4 cm³ and a polar surface area of 44 Ų .Aplicaciones Científicas De Investigación
Molecular Recognition and Chemosensing
- N-B Interaction in Arylboronate Systems : A study focused on o-(Pyrrolidinylmethyl)phenylboronic acid, a close analog to 4-(N,N-Dibenzylamino)phenylboronic acid, highlighted its role in molecular recognition. This research provided insights into the formation of N-B dative bonds and the solvation of sp(2) boron to a tetrahedral sp(3) boronate, crucial for future chemosensing technologies (Zhu et al., 2006).
Antiviral Applications
- Nanoparticles for Antiviral Therapeutics : Phenylboronic-acid-modified nanoparticles, which may incorporate 4-(N,N-Dibenzylamino)phenylboronic acid derivatives, have shown potential as antiviral inhibitors, particularly against the Hepatitis C virus. This marks a significant advancement in the field of antiviral therapy (Khanal et al., 2013).
Material Science
- Reversible Sol-Gel Transition Gels : Phenylboronic acid derivatives were used to create dynamic polymer gels capable of reversible sol-gel phase transitions. These gels can be used in a range of dynamic or bioresponsive applications (Xu et al., 2011).
Catalysis
- Catalyst for Organic Synthesis : Phenylboronic acid, including its derivatives, was used as a non-toxic catalyst for the synthesis of tetrahydrobenzo[b]pyrans. This approach is environmentally friendly and offers operational simplicity (Nemouchi et al., 2012).
Biomedical Research
- Affinity Chromatography : Studies have demonstrated the use of phenylboronic acid derivatives in affinity chromatography, particularly in binding and selectively retarding glycoproteins like alpha-glucosidase from yeast (Myöhänen et al., 1981).
Photodynamic Therapy and Imaging
- Fluorescence Imaging and Photodynamic Therapy : A derivative of 4-(N,N-Dibenzylamino)phenylboronic acid, specifically designed for two-photon imaging and photodynamic therapy, shows promise for in situ recognition and treatment of cancer cells. The derivative exhibited fluorescence stability, biocompatibility, and efficient generation of singlet oxygen for therapy (Li & Liu, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
[4-(dibenzylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BNO2/c23-21(24)19-11-13-20(14-12-19)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14,23-24H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGQJKOCSXZOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597058 | |
| Record name | [4-(Dibenzylamino)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-Dibenzylamino)phenylboronic acid | |
CAS RN |
159191-44-3 | |
| Record name | [4-(Dibenzylamino)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



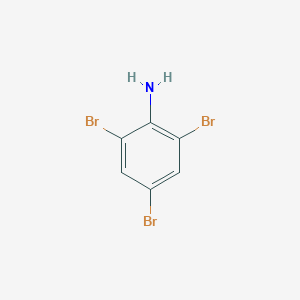
![(R)-|A-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid](/img/structure/B120723.png)
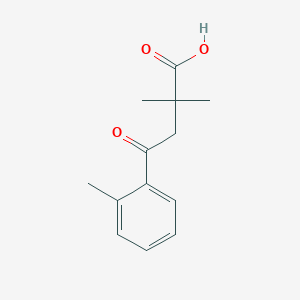
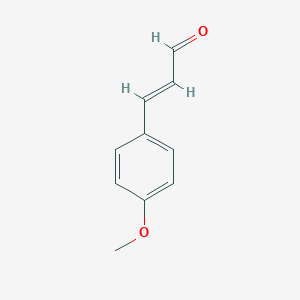
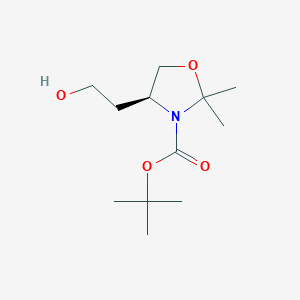
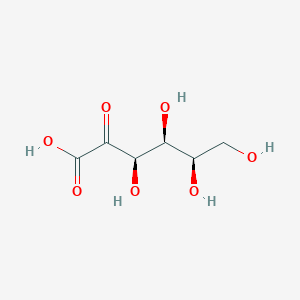
![4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester](/img/structure/B120742.png)
